molecular formula C14H13F6NO B4579411 N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide

N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide

Cat. No. B4579411
M. Wt: 325.25 g/mol
InChI Key: REZXKGNQQHNVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide involves detailed structure-activity relationship studies aiming at improving potential oral bioavailability. The process includes modifications at different positions of the pyrimidine ring, indicating the importance of the carboxamide group for activity. Fluorine substitution and variations in the trifluoromethyl group have shown to impact the compound's activity significantly, demonstrating the critical nature of the synthesis process in achieving desired outcomes (Palanki et al., 2000).

Molecular Structure Analysis

The compound's molecular structure is crucial for its activity, as shown by the specificity of substitutions on the pyrimidine ring affecting its efficacy. The presence of the carboxamide group at the 5-position is vital for maintaining activity, highlighting the significance of molecular structure in determining the compound's chemical and biological properties.

Chemical Reactions and Properties

The chemical reactions and properties of N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide showcase its reactivity and interactions with other compounds. For example, its synthesis from 3-acetamido-5-nitrobenzoic acid through a multi-step process that includes alkylation exclusively at adenines in DNA's minor groove illustrates its complex chemical behavior (Prakash et al., 1991).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, are influenced by the compound's molecular structure. For instance, the synthesis of related compounds has led to materials with varying degrees of solubility and thermal stability, reflecting the impact of molecular modifications on these properties (Ankushrao et al., 2017).

Chemical Properties Analysis

The chemical properties of N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide are characterized by its reactivity and interaction with other chemical entities. The compound's ability to undergo specific reactions, such as the formation of N-acylnitrenium ions leading to the synthesis of indoline derivatives, underscores its chemical versatility and potential for diverse applications (Correa et al., 2006).

Scientific Research Applications

Inhibition of Transcription Factors

A study conducted by Palanki et al. (2000) investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, highlighting its inhibition of NF-kappaB and AP-1 transcription factors. The research aimed at improving its potential oral bioavailability, with findings suggesting that certain structural modifications could enhance its cell-based activity and gastrointestinal permeability (Palanki et al., 2000).

Antimicrobial Activity

Bąk et al. (2020) synthesized a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, including N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide, to explore their antimicrobial properties. These compounds showed submicromolar activity against methicillin-resistant Staphylococcus aureus and activity against M. tuberculosis comparable to that of rifampicin. The study emphasizes the potential of these compounds as antimicrobial agents (Bąk et al., 2020).

Material Science Applications

Research by Bera et al. (2012) into organo-soluble polyamides synthesized from semifluorinated aromatic diamines and dicarboxylic acids, including compounds related to N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide, showcased the synthesis of new polymers with excellent solubility and thermal stability. These polymers, characterized by high molecular weights and amorphous nature, offer potential applications in advanced technologies due to their clear and flexible films with significant tensile strengths (Bera et al., 2012).

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F6NO/c15-13(16,17)9-5-10(14(18,19)20)7-11(6-9)21-12(22)8-3-1-2-4-8/h5-8H,1-4H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZXKGNQQHNVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.